Benzyl hexyl ether

Description

Structure

3D Structure

Properties

CAS No. |

61103-84-2 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

hexoxymethylbenzene |

InChI |

InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |

InChI Key |

CBXXPNJELNWJCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl hexyl ether chemical properties and structure

An In-depth Technical Guide to Benzyl (B1604629) Hexyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexyl ether is an organic compound with applications in the fragrance and chemical synthesis sectors. This document provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named hexoxymethylbenzene, is an aromatic ether. Structurally, it consists of a benzyl group attached to a hexyl group through an ether linkage.

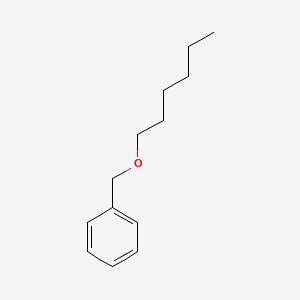

Caption: Chemical structure of this compound.

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | hexoxymethylbenzene[1][2] |

| CAS Number | 61103-84-2[1][2][3][4][5] |

| Molecular Formula | C13H20O[1][2][3][4][5][6] |

| SMILES | CCCCCCOCC1=CC=CC=C1[1][3][5][6] |

| InChI | InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3[1][6] |

| InChIKey | CBXXPNJELNWJCH-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. These properties have been compiled from various sources and are presented in the table below.

| Property | Value |

| Molecular Weight | 192.30 g/mol [1][2][3][4][5] |

| Appearance | Colorless liquid |

| Boiling Point (estimated) | 262 °C[3][5] |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C[3][5] |

| Density | Not available |

| Solubility in Water @ 25°C | 0.09 g/L[3] |

| Solubility in Ethanol @ 25°C | 4830.55 g/L[3] |

| Solubility in Methanol @ 25°C | 2941.46 g/L[3] |

| Solubility in Isopropanol @ 25°C | 3582.19 g/L[3] |

| LogP (XLogP3-AA) | 3.9[1][2][3][5][6] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

| Rotatable Bond Count | 7[4] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, hexan-1-ol is first deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

Caption: Williamson ether synthesis workflow for this compound.

Detailed Methodology:

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hexan-1-ol to a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise to the stirred solution. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add benzyl bromide dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether). Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A general protocol for the analysis of benzyl ethers is provided below.

Caption: Experimental workflow for GC-MS analysis.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A representative program could be: initial temperature of 60°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV with a scan range of m/z 40-400.

The resulting mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including a prominent peak at m/z 91 corresponding to the benzyl cation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

-

¹H NMR: The spectrum of this compound will show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (-CH₂-) adjacent to the oxygen (around 4.5 ppm), a triplet for the methylene protons of the hexyl group adjacent to the oxygen (-OCH₂-) (around 3.4-3.6 ppm), and signals for the other aliphatic protons of the hexyl chain at higher fields.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the hexyl chain. The carbons attached to the oxygen atom will be shifted downfield.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

-

C-O-C stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.

-

C-H stretches: Absorptions for aromatic and aliphatic C-H bonds will be observed.

-

C=C stretches: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. GHS hazard classifications indicate that it is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid release to the environment.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The tabulated data and procedural diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the outlined experimental and safety protocols will ensure the safe and effective use of this compound in a laboratory setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. BENZYL 6-BROMOHEXYL ETHER(54247-27-7) 13C NMR spectrum [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. PubChemLite - this compound (C13H20O) [pubchemlite.lcsb.uni.lu]

Physical properties of benzyl hexyl ether, including boiling point and solubility

An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Hexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzyl hexyl ether, a versatile organic compound with applications in various scientific fields, including fragrance, pharmaceuticals, and agrochemicals.[1] The following sections detail its key physical characteristics, supported by structured data, generalized experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development professionals.

Core Physical Properties

This compound (CAS No. 61103-84-2) is a colorless liquid with the chemical formula C13H20O.[1][2] It is recognized for its characteristic fruity, green, and floral odor profile.[3] Its molecular structure, consisting of a benzyl group and a hexyl group linked by an ether oxygen, imparts specific physical properties that are critical for its application as a solvent and a synthetic intermediate.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 192.3 | g/mol | [2][3] |

| Boiling Point (estimated) | 262 | °C | [3] |

| Flash Point (estimated) | 105.18 | °C | [3] |

| Vapor Pressure (estimated) | 0.0087 @ 20°C; 0.0144 @ 25°C | hPa | [3] |

| XLogP3-AA | 3.9 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and formulation science. This compound, with its significant hydrocarbon content, is generally considered non-polar, which dictates its solubility in various media.

The table below outlines the solubility of this compound in water and a range of common organic solvents at 25°C.

| Solvent | Solubility (g/L) | Source(s) |

| Water | 0.09 | [3] |

| Ethanol | 4830.55 | [3] |

| Methanol | 2941.46 | [3] |

| Isopropanol | 3582.19 | [3] |

| Ethyl Acetate | 9009.92 | [3] |

| n-Propanol | 4069.93 | [3] |

| Acetone | 6267.1 | [3] |

| n-Butanol | 4430.24 | [3] |

| Acetonitrile | 5439.89 | [3] |

| Dimethylformamide (DMF) | 1764.02 | [3] |

| Toluene | 2138.85 | [3] |

| Isobutanol | 2927.15 | [3] |

| 1,4-Dioxane | 7525.88 | [3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a relatively high boiling point, distillation-based methods are appropriate.

Methodology: Distillation Method (ASTM D1078)

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving flask.

-

Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. The heating rate is controlled to maintain a steady distillation rate.

-

Temperature Reading: The temperature is recorded when the first drop of distillate falls from the condenser and remains constant as the liquid and vapor are in equilibrium. This steady temperature is recorded as the boiling point.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (101.3 kPa) using a nomograph or the Sidney-Young equation if necessary.

Determination of Solubility

Solubility is determined by preparing a saturated solution of the solute in a specific solvent and then quantifying the concentration of the dissolved solute.

Methodology: Isothermal Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Alternatively, centrifugation can be used to separate the excess solute.

-

Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

-

Calculation: The solubility is then calculated and expressed in grams per liter (g/L) of the solvent.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a common synthetic route for benzyl ethers and a general workflow for determining physical properties.

Caption: General Williamson Ether Synthesis pathway for this compound.

References

Benzyl hexyl ether CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) Hexyl Ether, a compound of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on its applications relevant to research and development.

Chemical Identity and Properties

Benzyl hexyl ether, also known as (hexyloxymethyl)benzene, is an organic compound with the molecular formula C13H20O.[1] Its chemical identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 61103-84-2[1] |

| Molecular Formula | C13H20O[1] |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 1-(benzyloxy)hexane |

| Synonyms | Benzene, [(hexyloxy)methyl]-, n-Hexyl benzyl ether |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Fruity, green, floral[2] |

| Boiling Point (estimated) | 262 °C[2] |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C[2] |

| Solubility in Water | 0.09 g/L @ 25°C[2] |

| Solubility in Ethanol | 4830.55 g/L @ 25°C[2] |

| LogP (XLogP3-AA) | 3.9[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in ether synthesis. One of the most established methods is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

-

Hexan-1-ol

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexan-1-ol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and saturated aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

A referenced synthesis method suggests the reaction of benzyl bromide and hexan-1-ol with iron(II) sulfate at 110 °C for 12 hours, reporting a yield of 98.0%.[1]

Applications and Biological Relevance

This compound is primarily utilized as a fragrance ingredient in various consumer products, including perfumes, soaps, and detergents.[3] Its characteristic fruity and floral scent makes it a valuable component in fragrance formulations. It is also used as a solvent and has been mentioned as a potential intermediate in the pharmaceutical and agrochemical industries.[3]

Currently, there is a notable lack of publicly available data on the specific biological activities, mechanisms of action, or its involvement in any signaling pathways relevant to drug development. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

Analytical Quality Control

To ensure the purity and identity of this compound, particularly for research and development purposes, a robust quality control workflow is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the quality control analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar DB-5 or similar)

-

Autosampler

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane)

-

Volumetric flasks and micropipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile organic solvent (e.g., 10 µg/mL in hexane).

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

-

Set the carrier gas flow rate (e.g., helium at 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

-

Assess the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

-

References

Technical Guide: Safety and Handling of Benzyl Hexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for benzyl (B1604629) hexyl ether (CAS No. 61103-84-2). The following sections detail the physical and chemical properties, known hazards, handling and storage procedures, emergency response, and the methodologies used to determine key safety data.

Chemical and Physical Properties

This table summarizes the key physical and chemical properties of benzyl hexyl ether. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O | --INVALID-LINK-- |

| Molecular Weight | 192.30 g/mol | --INVALID-LINK-- |

| CAS Number | 61103-84-2 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point (estimated) | 262 °C | --INVALID-LINK-- |

| Flash Point (estimated) | 105.18 °C | --INVALID-LINK-- |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C | --INVALID-LINK-- |

| Solubility in Water | 0.09 g/L @ 25°C | --INVALID-LINK-- |

| LogP (XLogP3-AA) | 3.9 | --INVALID-LINK-- |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its environmental impact.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | Acute 1 | Warning | H400: Very toxic to aquatic life | |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols for Safety Data Determination

The following are descriptions of the standardized methodologies used to determine key safety and toxicity data. While the specific results for this compound are not available, these protocols outline how such data would be generated.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines:

-

OECD 420: Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals of a single sex (usually female rats). The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The aim is to identify a dose that causes clear signs of toxicity but no mortality.

-

OECD 423: Acute Toxic Class Method: This is another stepwise procedure using a small number of animals per step. The substance is administered at one of three defined starting doses. The presence or absence of mortality in the first step determines the subsequent dosing strategy. This method allows for the classification of the substance into a GHS toxicity category.

-

OECD 425: Up-and-Down Procedure: This method is the most statistically rigorous of the three and allows for the determination of an LD50 value with a confidence interval. A single animal is dosed at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the adverse effects of a substance following a single, uninterrupted 24-hour dermal application.

-

The test substance is applied uniformly to a shaved area of the skin of a small group of animals (typically rats or rabbits).

-

The treated area is covered with a porous gauze dressing.

-

Observations for signs of toxicity and mortality are made for at least 14 days.

-

This method can be used as a limit test at a high dose level (e.g., 2000 mg/kg) to demonstrate low toxicity or in a full study with multiple dose groups to determine an LD50 value.

Acute Inhalation Toxicity (OECD 403, 436)

These guidelines are used to determine the toxicity of a substance when inhaled.

-

OECD 403: This is the conventional method where groups of animals are exposed to the test substance at several concentration levels for a defined period (usually 4 hours). The main endpoint is mortality, which allows for the calculation of an LC50 value.

-

OECD 436 (Acute Toxic Class Method): Similar to the oral toxic class method, this is a stepwise procedure using a small number of animals per step at fixed concentrations. It is used for hazard classification rather than determining a precise LC50.

Flash Point Determination

The flash point is determined using either a closed-cup or open-cup method.

-

Closed-Cup Methods (e.g., Pensky-Martens, Cleveland Closed Cup): The substance is heated in a closed vessel, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

-

Open-Cup Methods (e.g., Cleveland Open Cup): The substance is heated in an open cup, and a flame is passed over the surface. The flash point is the temperature at which the vapors ignite.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

-

Ventilation: Use this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

First Aid Procedures for this compound Exposure

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Logical Workflow for Handling a this compound Spill

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides (CO, CO₂) may be formed during combustion.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS for the most current and detailed safety information before handling any chemical.

Spectroscopic Profile of Benzyl Hexyl Ether: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for benzyl (B1604629) hexyl ether. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Benzyl Hexyl Ether (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.45 | Triplet | 2H | Methylene protons adjacent to ether oxygen (-O-CH₂-) |

| ~1.60 | Quintet | 2H | Methylene protons (-O-CH₂-CH₂-) |

| ~1.30 | Multiplet | 6H | Methylene protons of the hexyl chain |

| ~0.90 | Triplet | 3H | Terminal methyl protons (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-CH₂) |

| ~128.4 | Aromatic CH carbons (ortho and meta) |

| ~127.7 | Aromatic CH carbon (para) |

| ~73 | Benzylic carbon (-CH₂-Ph) |

| ~70 | Methylene carbon adjacent to ether oxygen (-O-CH₂-) |

| ~31.8 | Methylene carbon of the hexyl chain |

| ~29.5 | Methylene carbon of the hexyl chain |

| ~26.0 | Methylene carbon of the hexyl chain |

| ~22.7 | Methylene carbon of the hexyl chain |

| ~14.1 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| 1100 | Strong | C-O-C stretch (ether linkage) |

| 740, 695 | Strong | C-H out-of-plane bending for monosubstituted benzene |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 192 | [C₁₃H₂₀O]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |

| 107 | [C₇H₇O]⁺ | Benzyl oxonium ion |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the assembled salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

Ionization: In the case of Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic identification of a chemical compound.

References

Potential applications of benzyl hexyl ether in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzyl (B1604629) hexyl ether, a member of the ether functional group class, presents a unique combination of properties that make it a valuable, albeit specialized, tool in the arsenal (B13267) of organic chemists. While not as commonly cited as other benzyl ethers, its specific lipophilicity and boiling point offer distinct advantages in certain synthetic applications. This technical guide explores the core applications of benzyl hexyl ether in organic synthesis, focusing on its role as a protecting group, its synthesis via the Williamson ether synthesis, and its potential as a specialty solvent. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its practical implementation in a laboratory setting.

Core Application: Protecting Group for Hexanol

The most prominent application of the benzyl group in organic synthesis is as a protecting group for alcohols, and this compound is the product of protecting 1-hexanol (B41254) in this manner. The benzyl ether linkage is stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents, making it a robust choice for multi-step syntheses.

Key Features of Benzyl Ethers as Protecting Groups:

-

Stability: Resistant to strongly basic and nucleophilic conditions.

-

Facile Cleavage: Can be removed under relatively mild, neutral conditions via catalytic hydrogenolysis.

-

Orthogonality: Can be cleaved in the presence of many other protecting groups, such as silyl (B83357) ethers and acetals.

Synthesis of this compound (Protection of 1-Hexanol)

The primary method for the synthesis of this compound is the Williamson ether synthesis , an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, the hexoxide ion, generated by deprotonating 1-hexanol with a strong base, acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide.

General Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on established methods for Williamson ether synthesis.[1]

Materials:

-

1-Hexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-hexanol (1.0 eq).

-

Dissolve the 1-hexanol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide (1.05 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to Room Temperature |

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Cleavage of this compound (Deprotection of 1-Hexanol)

The benzyl group is most commonly removed by catalytic hydrogenolysis, a reaction that is highly efficient and proceeds under neutral conditions. This method offers excellent chemoselectivity, leaving most other functional groups intact.

General Reaction Scheme:

Experimental Protocol: Hydrogenolysis of this compound

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 10 wt. %

-

Ethanol (B145695) or Ethyl Acetate (B1210297)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol % palladium) to the solution.

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected 1-hexanol.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | >95% |

| Reaction Time | 2-12 hours |

| Temperature | Room Temperature |

| Pressure | 1 atm (balloon) |

Diagram of the Deprotection Signaling Pathway:

Caption: Catalytic hydrogenolysis of this compound.

Potential as a Specialty Solvent

Ethers are valued as solvents due to their relative inertness and ability to solvate a range of organic compounds. This compound, with its combination of an aromatic ring and a six-carbon alkyl chain, possesses a unique polarity profile. While not a common laboratory solvent, it could be considered in specific applications where its high boiling point and lipophilicity are advantageous. For instance, it may be a suitable solvent for reactions involving organometallic reagents that require higher temperatures and a non-protic environment. However, there is limited specific data available in the literature to support its widespread use as a solvent.

Role in Fragrance Synthesis

This compound is utilized in the fragrance industry.[1] Its scent profile, likely possessing floral and fruity notes characteristic of both benzyl and hexyl moieties, makes it a component in the formulation of perfumes and other scented products. In this context, its synthesis is a key step in the production of the final fragrance ingredient.

Conclusion

This compound is a valuable molecule in organic synthesis, primarily serving as a protected form of 1-hexanol. The Williamson ether synthesis provides a reliable and high-yielding route to its formation, while catalytic hydrogenolysis offers a mild and efficient method for its cleavage. While its application as a specialty solvent is plausible, it remains an area for further exploration. Its established use in the fragrance industry underscores the versatility of this ether. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should always be taken.

References

An In-depth Technical Guide to Benzyl Hexyl Ether: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) hexyl ether, a versatile organic compound, finds applications across various industries, from fragrances to pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, synthesis via the Williamson ether synthesis, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, offering detailed experimental protocols and structured data for practical application.

Commercial Availability and Suppliers

Benzyl hexyl ether is commercially available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered in various grades and quantities, with purity levels often exceeding 99%.[1] Key suppliers include major international distributors and specialized chemical manufacturers.

Table 1: Commercial Suppliers of this compound

| Supplier | Grade | Purity | Packaging Size | Country of Origin |

| SR Innovations India | Industrial Grade | 99% | 50 Litres | India |

| Alive Aromatics | Perfumery | - | 1 / 5 / 25 kg | India |

| Sigma-Aldrich | AldrichCPR | - | 250 mg | - |

Note: This table is not exhaustive and represents a sample of publicly listed suppliers. Availability and specifications should be confirmed with the respective supplier.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61103-84-2 | [1][2] |

| Molecular Formula | C13H20O | [1][2] |

| Molecular Weight | 192.30 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Fruity, Green, Floral | [2] |

| Boiling Point (est.) | 262 °C | [2] |

| XLogP3-AA | 3.9 | [2] |

| Solubility in water | 0.09 g/L @ 25°C | [2] |

| Solubility in ethanol | 4830.55 g/L @ 25°C | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5][6] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6] In the case of this compound, hexan-1-ol is first deprotonated with a strong base to form the hexoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

General Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Hexan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Formation of the Alkoxide: Hexan-1-ol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium hexoxide.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) dissolved in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[7]

Purification and Analysis

Proper purification and rigorous analysis are essential to ensure the identity and purity of the synthesized this compound.

Purification Workflow

Caption: Purification Workflow for this compound.

Analytical Techniques

Table 3: Analytical Methods for this compound

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis during chromatography. | A non-polar solvent system (e.g., hexane/ethyl acetate) should show a clear separation of the product from the starting materials. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and hexyl ether linkages, and the aliphatic protons of the hexyl chain. ¹³C NMR: Resonances for the aromatic carbons, the ether carbons, and the aliphatic carbons of the hexyl chain. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and identification of volatile impurities. | A single major peak corresponding to this compound with a characteristic mass spectrum. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching for aromatic and aliphatic groups. |

Applications and Future Directions

This compound is primarily utilized as a fragrance ingredient in perfumes, soaps, and detergents, valued for its green, fruity, and slightly floral aroma.[1] In the pharmaceutical and agrochemical industries, it serves as a solvent and an intermediate in the synthesis of more complex molecules.[1]

For drug development professionals, the benzyl ether moiety is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.[5] While specific applications of this compound in marketed drugs are not widely documented, its properties make it a candidate for use as a non-polar solvent or as a building block in the synthesis of novel therapeutic agents.

Future research could explore the biological activities of this compound and its derivatives, as well as its potential as a biodegradable and biocompatible solvent in pharmaceutical formulations.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous to the aquatic environment (acute and chronic).[8] Appropriate safety precautions should be taken during its handling and disposal to prevent environmental contamination. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional experimental design and safety assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. scent.vn [scent.vn]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties and Stability of Benzyl Hexyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of benzyl (B1604629) hexyl ether. Due to a lack of extensive published experimental data for this specific ether, this document outlines robust experimental protocols for its characterization and presents representative data based on structurally similar compounds. This guide is intended to be a practical resource for professionals involved in research, development, and formulation where benzyl hexyl ether may be considered.

Physicochemical and Thermochemical Properties

This compound is an organic compound with the molecular formula C13H20O[1][2]. It is primarily used as a fragrance ingredient in personal care products and as a solvent[3][4]. A summary of its known and estimated physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20O | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][2] |

| CAS Number | 61103-84-2 | [1] |

| Boiling Point (estimated) | 262 °C | [1] |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C | [1] |

| XLogP3-AA | 3.9 | [1] |

Table 2: Thermochemical Properties of Structurally Related Ethers

| Property | Compound | Value | Source |

| Enthalpy of Formation (Liquid) | Benzyl Ethyl Ether | - | [5] |

| Enthalpy of Formation (Gas) | Benzyl Ethyl Ether | - | [5] |

| Enthalpy of Vaporization | Benzyl Isopentyl Ether | 46.60 kJ/mol | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | Benzyl Isopentyl Ether | 372.16 J/mol·K (at 522.62 K) | [6] |

Experimental Protocols for Thermochemical Property Determination

To obtain precise thermochemical data for this compound, the following experimental methodologies are recommended.

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter[7].

Experimental Protocol:

-

A precisely weighed sample of high-purity this compound is placed in a steel cup within a constant-volume calorimeter, known as a "bomb"[7].

-

The bomb is sealed, filled with excess pure oxygen gas, and submerged in a known mass of water in an insulated container[7].

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid[7].

-

The heat released by the combustion of this compound is calculated from the temperature rise and the calorimeter's heat capacity[7].

-

From the balanced chemical equation for the combustion of this compound (C13H20O (l) + 18 O2 (g) → 13 CO2 (g) + 10 H2O (l)), the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law and the known standard enthalpies of formation of CO2 and H2O.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature[8][9][10].

Experimental Protocol:

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference[9].

-

Both the sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen)[8].

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[9][10]. This difference is directly proportional to the heat capacity of the sample.

-

By integrating the heat capacity data from a low temperature (approaching 0 K) up to the standard temperature (298.15 K), the standard entropy (S°) can be determined.

The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.indiamart.com [m.indiamart.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

GHS Hazard Classification of Benzyl Hexyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes.

Introduction

Benzyl (B1604629) hexyl ether (CAS No. 61103-84-2) is an organic compound with applications in various industrial sectors. A thorough understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is crucial for ensuring safe handling, use, and disposal. This guide provides a detailed overview of the available GHS hazard classification for benzyl hexyl ether, highlighting the existing data and identifying areas where information is currently lacking.

GHS Hazard Classification Summary

Based on aggregated data from multiple notifications to the ECHA (European Chemicals Agency) C&L Inventory, this compound has a harmonized GHS classification for its environmental hazards.[1]

Table 1: Harmonized GHS Classification of this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Hazardous to the aquatic environment, acute hazard | Acute 1 | Warning | H400: Very toxic to aquatic life | |

| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Note: The classification is based on 38 reports by companies from 1 notification to the ECHA C&L Inventory.[1]

Toxicological and Physicochemical Data

A comprehensive review of publicly available literature and databases reveals a significant lack of experimental data for many of the GHS hazard endpoints for this compound. The available information is summarized below.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20O | PubChem[1] |

| Molecular Weight | 192.30 g/mol | PubChem[1] |

| CAS Number | 61103-84-2 | PubChem[1] |

| EC Number | 667-099-6 | LookChem[2] |

| Boiling Point (estimated) | 262°C | TGSC[3] |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C | TGSC[3] |

| Water Solubility (estimated) | 0.09 g/L @ 25°C | TGSC[3] |

| log Pow (XLogP3-AA) | 3.9 | TGSC[3] |

Toxicological Data

There is a notable absence of publicly available, detailed experimental studies on the toxicological profile of this compound for most GHS endpoints. The following table summarizes the data availability.

Table 3: Summary of Available Toxicological Data for this compound

| GHS Hazard Endpoint | Data Availability | Summary of Findings |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data found | No experimental studies (e.g., LD50, LC50) were identified in the public domain. |

| Skin Corrosion/Irritation | No data found | No in vivo or in vitro studies on skin irritation or corrosion were identified. |

| Serious Eye Damage/Eye Irritation | No data found | No in vivo or in vitro studies on eye irritation were identified. |

| Respiratory or Skin Sensitization | No data found | No data available to assess the sensitization potential. |

| Germ Cell Mutagenicity | No data found | No genotoxicity studies (e.g., Ames test, micronucleus assay) were found. |

| Carcinogenicity | No data found | No long-term carcinogenicity bioassays have been reported. |

| Reproductive Toxicity | No data found | No studies on reproductive or developmental toxicity were identified. |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data found | No data available to assess target organ toxicity. |

| Aspiration Hazard | No data found | No data available to assess aspiration hazard. |

Environmental Hazard Assessment

The primary documented hazard of this compound is its toxicity to the aquatic environment.

Aquatic Toxicity

The classification of this compound as Aquatic Acute 1 and Aquatic Chronic 1 indicates that it is very toxic to aquatic life and causes long-lasting effects.[1] This classification is typically based on experimental data from studies on representative aquatic organisms (fish, crustaceans, and algae).

Experimental Protocol (General):

Studies to determine aquatic toxicity generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Fish Toxicity (OECD 203): Fish (e.g., rainbow trout, zebrafish) are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

-

Acute Daphnia Toxicity (OECD 202): Invertebrates like Daphnia magna are exposed for 48 hours, and the concentration that causes immobilization in 50% of the organisms (EC50) is calculated.

-

Algae Growth Inhibition Test (OECD 201): The effect of the substance on the growth of algae (e.g., Pseudokirchneriella subcapitata) is measured over 72 hours to determine the concentration that inhibits growth by 50% (EC50).

GHS Classification Workflow and Data Gaps

The following diagram illustrates the logical workflow for GHS hazard classification and highlights the current data gaps for this compound.

Caption: GHS classification workflow for this compound, indicating available and missing data.

Conclusion for Researchers and Drug Development Professionals

The current, harmonized GHS classification for this compound is limited to its significant hazard to the aquatic environment. For professionals in research and drug development, this indicates that stringent measures must be taken to prevent its release into aquatic systems.

The profound lack of data for all human health hazard endpoints is a critical consideration. In the absence of such data, a precautionary approach should be adopted. It is recommended to handle this compound as a substance of unknown toxicity, employing robust engineering controls (e.g., fume hoods), and appropriate personal protective equipment (gloves, eye protection) to minimize potential exposure. For any application involving this chemical, further toxicological testing would be necessary to fully characterize its hazard profile and ensure worker and environmental safety.

References

Methodological & Application

Application Notes and Protocols for Benzyl Hexyl Ether as a High-Boiling Point Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzyl (B1604629) hexyl ether as a potential high-boiling point solvent for various organic reactions. Due to a lack of specific documented applications in peer-reviewed literature for the target reactions, this document combines the known physical and chemical properties of benzyl hexyl ether with generalized protocols for key organic reactions where a high-boiling point ethereal solvent could be advantageous.

Introduction to this compound

This compound is a colorless liquid with a faint, pleasant odor. Its chemical structure features a benzyl group and a hexyl group linked by an ether bond. This combination of an aromatic and a long aliphatic chain results in a high boiling point and good solubility for a range of organic compounds, making it a candidate for use as a high-temperature solvent in organic synthesis.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point, estimated to be around 262 °C, and low vapor pressure are particularly noteworthy for high-temperature applications.[2]

| Property | Value | Reference |

| CAS Number | 61103-84-2 | [2][3] |

| Molecular Formula | C₁₃H₂₀O | [2][3] |

| Molecular Weight | 192.30 g/mol | [3] |

| Boiling Point (estimated) | 262 °C | [2] |

| Appearance | Colorless Liquid | [1] |

| Solubility in Water | Very low | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol, and ethyl acetate. | [2] |

| Vapor Pressure (estimated) | 0.0087 hPa @ 20°C; 0.0144 hPa @ 25°C | [2] |

Potential Applications in Organic Synthesis

While specific examples are scarce in the literature, the properties of this compound suggest its utility in several types of organic reactions that benefit from elevated temperatures:

-

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): High temperatures can enhance reaction rates and improve the reactivity of challenging substrates.[4][5] The inert nature of an ether solvent is beneficial for sensitive catalytic systems.

-

Grignard Reactions: Although ethereal solvents are standard for Grignard reagent formation, the high boiling point of this compound is generally not advantageous and may promote side reactions like Wurtz coupling. Caution is advised for such applications.

-

Nanoparticle Synthesis: High-boiling point ethers are often used in the thermal decomposition synthesis of nanoparticles. However, some studies have noted that the use of benzyl ether can lead to reproducibility issues due to the formation of byproducts.[6][7]

-

Other High-Temperature Reactions: It could potentially be used in other reactions requiring high temperatures, such as certain condensation or rearrangement reactions.

Generalized Experimental Protocols

The following protocols are generalized procedures for key organic reactions. They are intended to serve as a starting point for researchers considering the use of a high-boiling point ether solvent like this compound. Note: These protocols have not been specifically validated with this compound and would require optimization.

This protocol describes a typical palladium-catalyzed cross-coupling between an aryl halide and a boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)

-

This compound (5-10 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add this compound as the solvent.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) under the inert atmosphere with vigorous stirring.

-

Monitor the reaction by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This protocol outlines a typical palladium-catalyzed reaction between an aryl halide and an alkene.

Materials:

-

Aryl halide (1.0 mmol)

-

Alkene (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

-

Ligand (e.g., PPh₃, 0.02-0.10 mmol)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)

-

This compound (5-10 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction vessel, combine the aryl halide, palladium catalyst, ligand, and base.

-

Add this compound, followed by the alkene.

-

Seal the vessel and purge with an inert gas.

-

Heat the mixture to the target temperature (e.g., 110 °C) with stirring.

-

After the reaction is complete, cool to room temperature.

-

Dilute with a suitable solvent and filter to remove any insoluble material.

-

Wash the filtrate with water, dry the organic phase, and concentrate.

-

Purify the residue by column chromatography.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis. A generalized protocol is provided below.

Materials:

-

Hexan-1-ol

-

Strong base (e.g., NaH, KH)

-

Benzyl halide (e.g., benzyl bromide, benzyl chloride)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve hexan-1-ol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the strong base portion-wise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Slowly add the benzyl halide to the solution.

-

The reaction may be heated to ensure completion.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude this compound by vacuum distillation.

Logical Relationship of Solvent Properties in High-Temperature Cross-Coupling

The choice of a high-boiling point solvent like this compound can influence multiple aspects of a cross-coupling reaction. The following diagram illustrates these relationships.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound possesses physical properties that make it a theoretically suitable high-boiling point solvent for certain organic reactions. However, the lack of documented applications in the scientific literature for common transformations like Suzuki-Miyaura and Heck couplings suggests that it is not a widely adopted solvent for these purposes. The provided generalized protocols can serve as a foundation for researchers wishing to explore its utility, but significant optimization would be required. Researchers should also consider potential drawbacks, such as reproducibility issues reported in other contexts.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Issues of Using Benzyl Ether in Nanomaterials’ Synthesis: Insights for a Standardized Synthesis of FeWO x Nanocrystals and Their Use as Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Issues of Using Benzyl Ether in Nanomaterials’ Synthesis: Insights for a Standardized Synthesis of FeWOx Nanocrystals and Their Use as Photocatalysts | ARAID [araid.es]

Application Notes and Protocols: Benzyl Hexyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the benzyl (B1604629) group, specifically in the formation of benzyl hexyl ether, as a robust protecting group for hexanol and related primary alcohols. The benzyl ether is a widely utilized protecting group in organic synthesis due to its ease of installation, general stability under a variety of reaction conditions, and versatile deprotection methods.

Introduction

In multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the selective protection and deprotection of functional groups is paramount. The hydroxyl group is one of the most common and reactive functional groups, often requiring protection to prevent unwanted side reactions. The benzyl ether is a stalwart among alcohol protecting groups, offering a balance of stability and selective cleavage. This protocol focuses on the protection of a primary alcohol, hexanol, as this compound.

Benzyl ethers are generally stable to a wide range of acidic and basic conditions, making them compatible with many synthetic transformations.[1][2][3] Their removal is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[1][3][4][5] Alternative deprotection strategies, such as oxidative cleavage, provide orthogonality to other protecting groups that may be sensitive to hydrogenation.[2][4][5]

Data Presentation

The following tables summarize typical reaction conditions for the protection of alcohols as benzyl ethers and their subsequent deprotection. These conditions are generally applicable to the formation and cleavage of this compound.

Table 1: Conditions for Protection of Alcohols as Benzyl Ethers (Williamson Ether Synthesis)

| Reagent System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 to Room Temp | 85-95 | [5][6] |

| Benzyl Chloride (BnCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 to Room Temp | 80-90 | [7] |

| Benzyl Bromide (BnBr) | Potassium Hydroxide (KOH) | Toluene or neat | Room Temp to 90 | 90-98 | [8] |

Table 2: Conditions for Deprotection of Benzyl Ethers

| Method | Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), or Ethyl Acetate (B1210297) (EtOAc) | Room Temp | 95-100 | [3][4] |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, 10% Pd/C | Ethanol (EtOH) | Room Temp to Reflux | 90-98 | [4][5] |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane (CH₂Cl₂)/H₂O | 0 to Room Temp | 80-95 | [2][3][5] |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temp | Substrate Dependent | [5] |

Experimental Protocols

Protocol 1: Protection of Hexanol as this compound via Williamson Ether Synthesis

This protocol describes the formation of this compound from hexanol and benzyl bromide using sodium hydride as the base.

Materials:

-

Hexanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).

-

Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add hexanol (1.0 equivalent) dropwise to the stirred slurry. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the cleavage of the benzyl ether to regenerate hexanol using hydrogen gas and a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

Dissolve the this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a stir bar.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected hexanol.

-

If necessary, purify the product further by distillation or column chromatography.

Visualizations

Caption: Workflow for the protection of hexanol as this compound and subsequent deprotection.

Caption: Classification of this compound within the hierarchy of alcohol protecting groups.

References

Application Notes and Protocols: Benzyl Hexyl Ether in Fragrance and Perfumery

For Researchers, Scientists, and Drug Development Professionals

Introduction